Methyl quinoline-8-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl quinoline-8-carbodithioate is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring system substituted with a carbodithioate group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl quinoline-8-carbodithioate typically involves the reaction of quinoline derivatives with carbodithioate esters. One common method includes the alkylation of quinoline-8-thiol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Methyl quinoline-8-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbodithioate group to thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of bases like potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Methyl quinoline-8-carbodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of methyl quinoline-8-carbodithioate involves its interaction with various molecular targets. The carbodithioate group can form strong bonds with metal ions, making it an effective chelating agent. This property is utilized in coordination chemistry and in the development of metal-based drugs. Additionally, the quinoline ring system can intercalate with DNA, disrupting its function and leading to potential anticancer activity .
Comparison with Similar Compounds
Quinoline-8-thiol: Similar structure but lacks the carbodithioate group.
Methyl quinoline-8-sulfonate: Contains a sulfonate group instead of a carbodithioate group.
Quinoline-8-carboxylate: Contains a carboxylate group at the 8th position
Uniqueness: Methyl quinoline-8-carbodithioate is unique due to the presence of the carbodithioate group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in chemistry, biology, and industry .
Biological Activity
Methyl quinoline-8-carbodithioate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by recent research findings.
1. Chemical Structure and Synthesis
This compound belongs to the class of quinoline derivatives, which are characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The carbodithioate functional group (-CS2) enhances the compound's reactivity and biological activity.
Synthesis Overview:
The synthesis typically involves the reaction of 8-hydroxyquinoline with carbon disulfide in the presence of a base, yielding this compound through a series of nucleophilic substitutions and cyclization reactions .
2.1 Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including resistant strains such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate that this compound can inhibit bacterial growth effectively, showcasing its potential as an antimicrobial agent in clinical settings .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
Pseudomonas aeruginosa | 50 |
2.2 Anticancer Activity
Research has shown that this compound possesses cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The compound's mechanism of action appears to involve inducing apoptosis and inhibiting cell proliferation, which is critical for developing new anticancer therapies .
Cell Line | IC50 (µM) |
---|---|
HepG2 | 15 |
HT-29 | 20 |
MCF-7 | 10 |
2.3 Antidiabetic Properties
This compound has also been evaluated for its potential antidiabetic effects. It acts as an inhibitor of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption in the intestine, making it a candidate for managing Type 2 Diabetes Mellitus (T2DM) .
3. Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- A study conducted on various synthesized derivatives revealed that modifications at specific positions on the quinoline structure significantly enhanced their antimicrobial and anticancer activities .
- Another investigation focused on the structure-activity relationship (SAR) of carbodithioate derivatives, indicating that electron-withdrawing groups at certain positions improved biological efficacy against cancer cell lines .
4. Conclusion
This compound is a promising compound with multifaceted biological activities, including antimicrobial, anticancer, and antidiabetic properties. Its unique chemical structure allows for various modifications that can enhance its therapeutic potential. Ongoing research is essential to fully elucidate its mechanisms of action and to explore its applications in drug development.
Properties
CAS No. |
112307-45-6 |
---|---|
Molecular Formula |
C11H9NS2 |
Molecular Weight |
219.3 g/mol |
IUPAC Name |
methyl quinoline-8-carbodithioate |
InChI |
InChI=1S/C11H9NS2/c1-14-11(13)9-6-2-4-8-5-3-7-12-10(8)9/h2-7H,1H3 |
InChI Key |
WVQVBYMJDGUYND-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)C1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.